The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic organic molecule characterized by its unique structural components. It features an indole moiety, which is known for its presence in many biologically active compounds, linked to a morpholinoethyl group and a tetramethylcyclopropyl ketone. This combination of functional groups suggests potential for diverse biological interactions and applications in medicinal chemistry.
The chemical reactivity of this compound can be analyzed through various mechanisms, primarily involving nucleophilic attack and electrophilic substitution reactions. The indole nitrogen can participate in hydrogen bonding or coordination with metal ions, while the ketone moiety can undergo nucleophilic addition reactions. Additionally, the morpholino group may facilitate further modifications through alkylation or acylation reactions, expanding the compound's utility in synthetic organic chemistry.
Compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the indole ring is particularly notable as it contributes to the modulation of various biological pathways. Preliminary studies suggest that derivatives of this compound may interact with neurotransmitter systems or exhibit cytotoxic effects against certain cancer cell lines, although specific data on this compound's biological activity remains limited .
Synthesis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can be approached through several methods:
Optimizing reaction conditions such as temperature, solvent choice, and catalysts can enhance yield and purity during synthesis.
This compound has potential applications in several fields:
Interaction studies are crucial for understanding how this compound affects biological systems. These studies typically involve:
Such studies can provide insights into its therapeutic potential and safety profile.
Several compounds share structural features with (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, allowing for comparative analysis:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indomethacin | Indole ring + carboxylic acid | Anti-inflammatory |
Melatonin | Indole ring + ethylamine | Sleep regulation |
5-Hydroxytryptamine (Serotonin) | Indole ring + amine | Neurotransmitter |
The uniqueness of the target compound lies in its specific combination of morpholino and tetramethylcyclopropyl groups, which may confer distinct pharmacological properties compared to these similar compounds. This structural diversity could lead to novel interactions within biological systems that are not observed with other indole derivatives.
The compound (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone represents a structurally complex synthetic cannabinoid characterized by three distinct molecular domains: an indole ring system, a morpholine-containing ethyl chain, and a highly substituted cyclopropyl ketone moiety [1] [2]. The molecular architecture displays a characteristic indole-3-carbonyl framework with N-substitution at the 1-position of the indole ring system, creating a non-planar three-dimensional structure that influences both its physicochemical properties and biological activity [3].
The conformational landscape of this compound is primarily governed by the rotational flexibility around several key bonds, particularly the N-ethyl linker connecting the indole nitrogen to the morpholine ring [1]. The compound exhibits five rotatable bonds, indicating moderate conformational flexibility that allows for multiple energetically accessible conformations in solution [1]. The tetramethylcyclopropyl group introduces significant steric bulk adjacent to the carbonyl function, creating a sterically hindered environment that restricts rotation around the carbonyl-cyclopropyl bond and influences the overall molecular conformation [3].
The morpholine ring adopts a chair conformation, as is typical for six-membered heterocycles containing oxygen, with the ethylene bridge connecting it to the indole nitrogen extending in an all-trans configuration to minimize steric interactions [4]. This extended conformation contributes to the overall molecular length and influences the compound's ability to interact with biological targets through optimal spatial positioning of pharmacophoric elements [3].
The electronic structure of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone can be understood through analysis of its constituent aromatic and heteroatomic systems. The indole ring system exhibits characteristic electron-rich properties, with the nitrogen atom contributing electron density to the aromatic π-system [5]. Density functional theory calculations on similar indole derivatives indicate that the electron distribution within the indole ring is significantly influenced by N-substitution patterns, which affect both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels [5] [6].
The carbonyl function serves as an electron-withdrawing group, creating a polarized electronic environment that influences the overall charge distribution throughout the molecule [5]. The tetramethylcyclopropyl substituent introduces significant steric and electronic effects due to the high degree of substitution and the inherent strain within the three-membered ring system [7]. The four methyl groups provide electron-donating effects through hyperconjugation, partially counteracting the electron-withdrawing nature of the carbonyl group [8].
The morpholine moiety contributes both electron-donating characteristics through the nitrogen atom and electron-withdrawing effects through the oxygen atom, creating a balanced electronic environment within the alkyl chain substituent [9] [10]. The overall electronic distribution results in a molecule with moderate polarity, as reflected in the computed XLogP3-AA value of 3.4, indicating favorable lipophilicity for membrane permeation while maintaining sufficient polarity for aqueous solubility [1].
The empirical formula of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is C₂₂H₃₀N₂O₂, with a molecular weight of 354.5 g/mol [1] [2]. The exact mass has been determined as 354.230728204 Da, with an identical monoisotopic mass, indicating the absence of significant isotopic contributions to the molecular ion under standard analytical conditions [1]. The molecular composition reflects a balanced distribution of carbon, hydrogen, nitrogen, and oxygen atoms, with the nitrogen-to-carbon ratio of 1:11 being characteristic of indole-based synthetic cannabinoids [11].
Parameter | Value | Source |
---|---|---|
Empirical Formula | C₂₂H₃₀N₂O₂ | PubChem [1] |
Molecular Weight | 354.5 g/mol | PubChem [1] |
Exact Mass | 354.230728204 Da | PubChem [1] |
Monoisotopic Mass | 354.230728204 Da | PubChem [1] |
Direct experimental determination of melting and boiling points for (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has not been extensively reported in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. The parent tetramethylcyclopropyl indole compound without N-substitution exhibits a predicted boiling point of 375.0±15.0 °C [12], suggesting that the addition of the morpholinoethyl chain would likely increase both melting and boiling points due to increased molecular weight and intermolecular interactions.
Related synthetic cannabinoids in the tetramethylcyclopropyl series, such as UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone), display melting points in the range of 72-74 °C [13], indicating that compounds in this structural class typically exhibit relatively low melting points despite their structural complexity. The presence of the morpholine ring and ethyl linker in A-796260 would be expected to increase intermolecular hydrogen bonding capabilities, potentially raising the melting point above that of the linear alkyl analogs [12].
The solubility characteristics of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone reflect its amphiphilic nature, with both lipophilic and hydrophilic structural elements. Based on structural analysis of the parent tetramethylcyclopropyl indole system, the compound demonstrates good solubility in polar aprotic solvents [12]. The morpholine-containing ethyl chain introduces hydrogen bonding capability and moderate polar character, enhancing solubility in polar solvents compared to purely hydrocarbon-substituted analogs [1].
The compound exhibits limited aqueous solubility due to the predominantly lipophilic indole-cyclopropyl framework, while showing enhanced solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols [12]. The presence of the morpholine oxygen and nitrogen atoms provides sites for hydrogen bonding with protic solvents, contributing to improved solubility in methanol and ethanol compared to non-polar hydrocarbons [9].
The partition coefficient of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, expressed as XLogP3-AA, has been computationally determined as 3.4 [1]. This value indicates favorable lipophilicity for biological membrane permeation while maintaining sufficient aqueous solubility for pharmacological activity [1]. The LogP value reflects the balance between the lipophilic indole-tetramethylcyclopropyl core structure and the more hydrophilic morpholinoethyl substituent [3].
Comparative analysis with related synthetic cannabinoids demonstrates that the morpholine-containing ethyl chain provides a moderate reduction in lipophilicity compared to purely hydrocarbon substituents, as the LogP of 3.4 falls within the optimal range for central nervous system activity while avoiding excessive lipophilicity that could lead to tissue accumulation [3] [11]. The calculated partition coefficient suggests favorable pharmacokinetic properties with appropriate membrane permeability and distribution characteristics [1].
The topological polar surface area of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has been calculated as 34.5 Ų [1]. This relatively low TPSA value is consistent with compounds capable of crossing biological membranes, including the blood-brain barrier, as values below 60-70 Ų are typically associated with good central nervous system penetration [1]. The TPSA is primarily contributed by the carbonyl oxygen (approximately 17 Ų), the morpholine nitrogen (approximately 3 Ų), and the morpholine oxygen (approximately 9 Ų), with the remaining surface area attributed to the indole nitrogen in a non-polar environment [1].
The moderate TPSA value reflects the compound's balanced molecular design, incorporating sufficient polar character for aqueous solubility while maintaining the predominantly lipophilic character necessary for membrane permeation and receptor binding [3]. This parameter supports the compound's classification as a centrally active pharmaceutical agent with appropriate pharmacokinetic properties for cannabinoid receptor interaction [11].
Comprehensive crystallographic analysis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has not been extensively documented in the available literature. However, structural analysis of related indole-based compounds provides insight into expected solid-state characteristics [14] [15]. The compound would be expected to crystallize in a low-symmetry space group due to the conformational flexibility of the morpholinoethyl chain and the asymmetric substitution pattern around the tetramethylcyclopropyl group [15].
The solid-state packing of similar indole derivatives is typically dominated by weak intermolecular interactions, including van der Waals forces, weak hydrogen bonding involving the morpholine heteroatoms, and potential π-π stacking interactions between indole ring systems [14] [15]. The bulky tetramethylcyclopropyl substituent would likely prevent close-packed arrangements, resulting in relatively low crystal density and potentially disorder in the alkyl chain positions [15].
Analysis of related synthetic cannabinoid crystal structures suggests that the molecular conformation in the solid state may differ from the preferred solution conformation due to crystal packing forces [14]. The morpholine ring would be expected to maintain its chair conformation, while the ethyl linker could adopt various conformations to optimize intermolecular interactions within the crystal lattice [15].
Structural comparison of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone with related synthetic cannabinoids reveals both conserved and distinctive structural features [3] [11]. The compound belongs to the tetramethylcyclopropylmethanone class of synthetic cannabinoids, which includes A-834735, UR-144, and numerous other analogs that share the characteristic indole-3-carbonyl-tetramethylcyclopropyl framework [16] [13] [17].
Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|
A-796260 (2-morpholinoethyl) | C₂₂H₃₀N₂O₂ | 354.5 | Morpholine-ethyl chain |
A-834735 (tetrahydropyran-4-ylmethyl) | C₂₂H₂₉NO₂ | 339.5 | Tetrahydropyran-methyl chain |
UR-144 (pentyl) | C₂₁H₂₉NO | 311.5 | Linear pentyl chain |
3-morpholinopropyl analog | C₂₃H₃₂N₂O₂ | 368.5 | Morpholine-propyl chain |
Base tetramethylcyclopropyl indole | C₁₆H₁₉NO | 241.3 | No N-substituent |
The key structural distinction of A-796260 lies in its morpholinoethyl N-substituent, which introduces both additional heteroatoms and conformational flexibility compared to linear alkyl chains found in compounds like UR-144 [13] [3]. This structural modification was designed to impart selectivity for the CB₂ cannabinoid receptor over CB₁, resulting in A-796260's characteristic pharmacological profile as a selective CB₂ agonist [3]. The morpholine ring provides both hydrogen bonding capability and steric bulk that influences receptor binding interactions, distinguishing it from simpler alkyl-substituted analogs [4].
The retrosynthetic analysis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone reveals three key disconnections that guide the synthetic strategy [1] [2]. The target molecule can be deconstructed into three primary building blocks: an indole core, a morpholinoethyl N-alkylating agent, and a tetramethylcyclopropylcarbonyl electrophile [3] [4].
The primary retrosynthetic disconnection involves cleavage of the carbonyl-indole bond at the C-3 position, revealing a Friedel-Crafts acylation strategy using 2,2,3,3-tetramethylcyclopropanecarbonyl chloride and a pre-formed N-morpholinoethylindole substrate [5] . The secondary disconnection targets the N-C bond between the indole nitrogen and the morpholinoethyl chain, suggesting N-alkylation of the indole core with 4-(2-chloroethyl)morpholine or related electrophiles [7] [8]. The tertiary disconnection focuses on indole ring formation through established methodologies such as Fischer indole synthesis, Leimgruber-Batcho synthesis, or alternative heterocycle formation strategies [9] [10] [11].
This retrosynthetic approach prioritizes synthetic efficiency by utilizing well-established transformations while minimizing the formation of regioisomers and side products. The strategy allows for modular synthesis, enabling structural modifications at each stage to access analogs and derivatives [12] [13].
The Fischer indole synthesis remains the most widely utilized method for constructing indole frameworks due to its reliability and broad substrate scope [9] [10] [11] [14]. This classical transformation involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazines and carbonyl compounds. For the target compound synthesis, the Fischer indole approach typically employs phenylhydrazine and an appropriate ketone or aldehyde under acidic conditions using catalysts such as hydrochloric acid, sulfuric acid, polyphosphoric acid, or Lewis acids including zinc chloride and aluminum chloride [15] [16].
The mechanism proceeds through phenylhydrazone formation, followed by tautomerization to the enamine form, acid-mediated protonation, [17] [17]-sigmatropic rearrangement, and final cyclization with ammonia elimination to yield the aromatic indole product [10] [14]. The reaction demonstrates excellent functional group tolerance and can be performed under various conditions, with typical yields ranging from 70-95% [18].
The Leimgruber-Batcho synthesis offers an alternative approach particularly suitable for substrates requiring milder conditions and enhanced functional group compatibility [19] [15]. This method involves the condensation of nitrotoluenes with dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization. The transformation proceeds through initial formation of an enamine intermediate, subsequent reduction of the nitro group to an amine, and intramolecular cyclization to generate the indole ring system [20].
This methodology proves advantageous when constructing indoles bearing electron-withdrawing substituents or sensitive functional groups that might not survive the acidic conditions of Fischer indole synthesis. Typical yields range from 60-85%, with the method demonstrating particular utility in pharmaceutical synthesis applications [21] [22].
Additional indole formation strategies include the Bartoli indole synthesis, which employs vinyl Grignard reagents and ortho-substituted nitroarenes to directly access 7-substituted indoles [23]. The Madelung synthesis utilizes ortho-substituted nitrobenzenes through reductive cyclizations, while the Larock synthesis employs palladium catalysis to couple 2-iodoanilines with internal alkynes [24]. Each method offers distinct advantages depending on the desired substitution pattern and functional group requirements.
The N-alkylation of indole with 4-(2-chloroethyl)morpholine hydrochloride represents the most efficient and widely employed method for introducing the morpholinoethyl substituent [7] [8] [25] [26]. This transformation typically utilizes potassium carbonate as the base in dimethylformamide solvent at elevated temperatures (80-100°C). The reaction proceeds through deprotonation of the indole nitrogen followed by nucleophilic substitution of the chloroethyl electrophile [27] [28].
Optimal reaction conditions involve treating the indole substrate with 1.05-1.2 equivalents of potassium carbonate in anhydrous dimethylformamide, followed by addition of 1.1 equivalents of 4-(2-chloroethyl)morpholine hydrochloride [26]. The reaction mixture is typically heated to 80-100°C for 12-24 hours, with progress monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and the product extracted with dichloromethane, affording the N-morpholinoethylindole in 85-95% yield [25].
The high efficiency of this method stems from the excellent leaving group ability of chloride and the nucleophilicity of the deprotonated indole nitrogen. The morpholine ring provides additional stability through its electron-donating character while maintaining appropriate solubility characteristics for subsequent transformations [29] [30].
Alternative N-alkylation strategies include the use of morpholine and 2-chloroethanol as separate reagents, requiring initial conversion of 2-morpholinoethanol to the corresponding chloride using thionyl chloride [31]. This approach involves treating 2-morpholinoethanol with 5 equivalents of thionyl chloride in dichloromethane at 0-40°C, followed by purification and subsequent N-alkylation of the indole substrate.
Reductive amination strategies represent another viable alternative, employing morpholine derivatives and aldehydes in the presence of reducing agents such as sodium borohydride [29]. This method avoids the use of alkyl halides and can provide good yields under mild conditions, though it typically requires longer reaction times and may produce lower overall efficiency compared to direct alkylation methods.
Iron-catalyzed N-alkylation approaches using alcohols as alkylating agents through borrowing hydrogen methodology have emerged as environmentally sustainable alternatives [32] [33]. These methods employ tricarbonyl(cyclopentadienone) iron complexes in trifluoroethanol, achieving good yields while avoiding halogenated reagents [34].
One-pot synthesis methodologies offer significant advantages in terms of operational efficiency, reduced waste generation, and improved atom economy [20] [45] [22]. For indole derivative synthesis, multicomponent reactions have been developed that combine indole formation with subsequent functionalization in a single reaction vessel [20] [46].
A particularly effective one-pot approach involves the sequential Fischer indolization and N-alkylation protocol, where arylhydrazines, ketones, and alkyl halides are combined under optimized conditions to directly access N-alkylated indoles [47]. This methodology achieves total reaction times under 30 minutes while delivering generally high yields from readily available building blocks [47].
Three-component protocols have been developed for the synthesis of highly functionalized indole derivatives through sequential reactions of indoles, carbonyl compounds, and additional electrophilic partners [45]. These methods demonstrate excellent regioselectivity and environmental sustainability with high atom economy [45].
Alternative one-pot strategies employ sustainable multicomponent indole synthesis using anilines, glyoxal dimethyl acetal, formic acid, and isocyanides through Ugi multicomponent reaction followed by acid-induced cyclization [22]. This approach delivers products under mild conditions using ethanol as solvent without requiring metal catalysts [22].
Green chemistry principles have driven the development of environmentally sustainable methodologies for indole synthesis and functionalization [21] [22] [48]. These approaches emphasize the use of renewable solvents, elimination of toxic reagents, reduction of waste streams, and improvement of energy efficiency [49] [21].
Microwave-assisted synthesis represents a particularly effective green chemistry approach, enabling rapid heating and precise temperature control while significantly reducing reaction times [21] [48]. For the synthesis of indole derivatives, microwave methods achieve comparable or superior yields to conventional heating while dramatically reducing energy consumption and reaction times from hours to minutes [48].
Solvent-free methodologies eliminate the use of organic solvents entirely, relying on neat reaction conditions or solid-supported reagents [21] [50]. These approaches reduce environmental impact while often improving reaction selectivity through enhanced contact between reactants [50].
Water-based synthesis protocols have been developed for various indole transformations, taking advantage of water's unique properties as a reaction medium while eliminating organic solvent waste [21]. Ionic liquid systems offer additional advantages including recyclability, tunable properties, and reduced volatility compared to conventional organic solvents [21].
Photocatalytic approaches utilize visible light to drive indole formation and functionalization reactions without requiring metal catalysts or harsh reaction conditions [49]. These methods demonstrate excellent functional group tolerance and can achieve high yields under mild conditions [49].
Systematic optimization of reaction parameters proves essential for achieving high yields and selectivity in the synthesis of (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone [51]. Critical parameters include temperature control, solvent selection, catalyst loading, reaction time, reagent stoichiometry, and addition protocols [38] [51].
Temperature optimization requires balancing reaction rate with selectivity and product stability. For the ZrCl₄-catalyzed acylation step, initial cooling to 0°C followed by gradual warming to ambient temperature provides optimal results [38]. Excessive temperatures can promote decomposition and side reactions, while insufficient heating may result in incomplete conversion [51].
Solvent selection significantly impacts both reaction efficiency and selectivity. For the acylation step, 1,2-dichloroethane provides superior performance compared to dichloromethane, dimethylformamide, or nitromethane due to enhanced Lewis acid activation of the acyl chloride [38]. The low dielectric constant of dichloroethane favors the formation of the crucial donor-acceptor complex between ZrCl₄ and the acyl chloride [38].
Catalyst loading optimization demonstrates that 1.5 equivalents of ZrCl₄ provides optimal results for the acylation transformation [38]. Insufficient catalyst loading results in incomplete conversion, while excess catalyst can promote unwanted side reactions and complicate product isolation [44].
Sequential addition protocols prove critical for minimizing side reactions, particularly oligomerization processes that can occur when highly nucleophilic indole substrates are exposed to Lewis acids in the absence of electrophilic partners [38] [39]. The optimal protocol involves pre-forming the acyl chloride-catalyst complex before indole addition [38].
Effective purification strategies are essential for obtaining high-purity (1-(2-morpholinoethyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone suitable for subsequent applications. Standard purification methods include column chromatography, recrystallization, and extraction-based separations.
Column chromatography using silica gel with dichloromethane/hexane gradient elution systems typically provides high-purity products with 80-95% recovery yields . Alternative eluent systems including ethyl acetate/hexane mixtures can be employed depending on the polarity characteristics of impurities and desired products.
Recrystallization methods offer advantages for obtaining highly pure crystalline products, though they typically result in lower recovery yields compared to chromatographic methods. Solvent selection for recrystallization depends on the solubility characteristics of the target compound and common impurities.
Extraction-based purification utilizing liquid-liquid partition systems can effectively remove polar impurities and unreacted starting materials. Sequential extraction with aqueous sodium bicarbonate, water, and brine solutions followed by drying over anhydrous sodium sulfate provides clean organic solutions suitable for concentration and isolation [25] [26].
Yield enhancement strategies include optimization of workup procedures to minimize product loss during isolation. Careful pH control during aqueous workups prevents decomposition of acid- or base-sensitive products, while appropriate choice of extraction solvents maximizes product recovery. Scale-up considerations require attention to heat and mass transfer limitations that can impact both yield and selectivity in larger reaction vessels [51] [48].
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